Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate trihydrochloride
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Overview
Description
Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate trihydrochloride is a chemical compound with versatile applications in scientific research. It is used in various fields like pharmaceuticals and organic synthesis due to its unique properties and potential for drug development.
Scientific Research Applications
Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate trihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a tool for investigating cellular mechanisms.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action for “Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate trihydrochloride” is not explicitly mentioned in the search results. It’s important to note that the mechanism of action for a compound can depend on its intended use, such as whether it’s being used in pharmaceuticals or organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate trihydrochloride typically involves the reaction of 4-methylpiperazine with a suitable ester derivative of 2-amino-4-butanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate trihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate dihydrochloride
- Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate monohydrochloride
- Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate hydrochloride
Uniqueness
Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate trihydrochloride is unique due to its specific trihydrochloride form, which may confer distinct physicochemical properties and biological activities compared to its dihydrochloride, monohydrochloride, or hydrochloride counterparts. These differences can influence its solubility, stability, and reactivity, making it suitable for particular applications in research and industry .
Properties
IUPAC Name |
methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2.3ClH/c1-12-5-7-13(8-6-12)4-3-9(11)10(14)15-2;;;/h9H,3-8,11H2,1-2H3;3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDLGKPXYWCMGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(C(=O)OC)N.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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